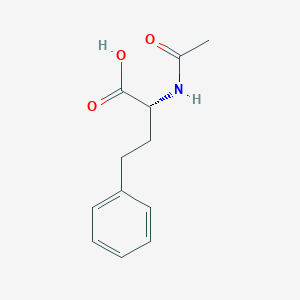

Acetyl-D-Homophenylalanine

Description

Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.

At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384357 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63393-59-9 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foreword: The Strategic Value of Non-Canonical Amino Acids

An In-depth Technical Guide to the Synthesis and Properties of Acetyl-D-Homophenylalanine

In the landscape of modern drug discovery and peptide engineering, the deliberate incorporation of non-canonical amino acids has transitioned from a niche academic pursuit to a cornerstone of rational molecular design. These tailored building blocks offer a powerful toolkit to modulate the pharmacological profile of therapeutic candidates, enhancing properties such as metabolic stability, receptor affinity, and oral bioavailability. Among these, Acetyl-D-Homophenylalanine, a derivative of the non-proteinogenic amino acid D-homophenylalanine, stands out. Its unique structure—featuring an extended phenylbutyl side chain and the unnatural D-chiral configuration—provides a distinct steric and conformational profile that is invaluable for designing novel peptides and small molecule inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of Acetyl-D-Homophenylalanine, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Structural Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Acetyl-D-Homophenylalanine is characterized by the following key identifiers and properties, which dictate its handling, reactivity, and analytical behavior.

| Property | Value | Source |

| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [3] |

| CAS Number | 63393-59-9 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |

| Molecular Weight | 221.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | Data not consistently available; varies with purity | N/A |

| Solubility | Soluble in methanol, ethanol; limited solubility in water | General knowledge |

| Optical Rotation | Specific rotation is a key parameter for enantiomeric purity | N/A |

Synthesis Strategy: A Chemoenzymatic Approach

The synthesis of an enantiomerically pure N-acetylated D-amino acid is a non-trivial challenge that demands a stereoselective strategy. Direct asymmetric synthesis can be complex and costly. Therefore, the most robust and industrially scalable approach is the kinetic resolution of a racemic precursor using a stereospecific enzyme. This chemoenzymatic pathway leverages a straightforward chemical acetylation followed by a highly selective enzymatic hydrolysis step.

Workflow Overview

The synthesis is logically divided into three primary stages: synthesis of the racemic precursor, enzymatic resolution to isolate the desired D-enantiomer, and finally, rigorous purification and characterization.

Caption: Chemoenzymatic synthesis workflow for Acetyl-D-Homophenylalanine.

Stage 1: Synthesis of Racemic N-Acetyl-D,L-Homophenylalanine

Causality: The first step involves protecting the amino group of the racemic D,L-homophenylalanine via acetylation. Acetic anhydride is the reagent of choice due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed. The reaction is typically performed in a glacial acetic acid solvent to ensure miscibility and facilitate the reaction.[5]

Experimental Protocol:

-

Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add D,L-Homophenylalanine (1 equiv.) and glacial acetic acid (5-10 volumes).

-

Reagent Addition: Cool the resulting slurry to 0-5°C in an ice bath. Add acetic anhydride (1.1-1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add water to the residue and stir. The product, N-Acetyl-D,L-Homophenylalanine, will often precipitate.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acetic acid and unreacted starting material, and dry under vacuum. The yield is typically >90%.

Stage 2: Enzymatic Kinetic Resolution

Causality and Trustworthiness: This step is the core of the stereoselective synthesis and is a self-validating system. We employ an L-aminoacylase, an enzyme that exhibits high stereospecificity for hydrolyzing the N-acetyl group from L-amino acids while leaving the D-enantiomer untouched.[6][7] This biological catalysis operates under mild pH and temperature conditions, which prevents racemization of the chiral centers and minimizes byproduct formation, ensuring a clean and efficient resolution. The trustworthiness of this protocol lies in the inherent specificity of the enzyme; if the reaction proceeds, it is a near certainty that the unreacted N-acetylated compound is the D-enantiomer.

Caption: Principle of enzymatic kinetic resolution.

Experimental Protocol:

-

Solution Preparation: Suspend N-Acetyl-D,L-Homophenylalanine in deionized water. Adjust the pH to 7.5-8.0 using a dilute aqueous solution of NaOH or LiOH. This pH is optimal for most commercial L-aminoacylases and ensures the substrate is fully dissolved.

-

Enzyme Addition: Warm the solution to 37°C. Add L-aminoacylase (e.g., from Aspergillus oryzae, typically sold by activity units, U). The exact amount depends on the desired reaction time and substrate concentration.

-

Incubation: Maintain the reaction at 37°C and pH 7.5-8.0 (using a pH-stat or periodic manual adjustment) for 12-24 hours. The progress is monitored by measuring the formation of the free L-amino acid via HPLC. The reaction is complete when ~50% conversion is achieved.

-

Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the solution to 80°C for 15 minutes or by adding a denaturing solvent.

Stage 3: Purification and Isolation

Causality: The separation of the unreacted N-Acetyl-D-Homophenylalanine from the newly formed L-Homophenylalanine is based on their differential solubility at varying pH levels. At an acidic pH, the free amino group of L-Homophenylalanine becomes protonated (-NH₃⁺), making it more soluble in the aqueous phase, while the N-acetylated D-form, which lacks a free amino group, is less polar and will precipitate.

Experimental Protocol:

-

Acidification: After enzyme deactivation, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2.

-

Precipitation: Upon acidification, a white precipitate of N-Acetyl-D-Homophenylalanine will form. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, acidic water (pH 2) to remove any co-precipitated salts or L-Homophenylalanine.

-

Drying: Dry the purified N-Acetyl-D-Homophenylalanine in a vacuum oven at 40-50°C.

-

Recovery (Optional but Recommended): The acidic filtrate contains L-Homophenylalanine hydrochloride. This can be neutralized, re-acetylated, and racemized for recycling to improve the overall process economy, a common practice in industrial synthesis.[8]

Analytical Characterization for Quality Control

Validation of the final product's identity, purity, and stereochemical integrity is paramount. A multi-pronged analytical approach is required.

Identity and Purity Assessment

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | The spectra should show characteristic peaks corresponding to the acetyl group, the phenyl ring, and the aliphatic chain protons and carbons. |

| Mass Spectrometry | Molecular weight verification | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ at m/z ≈ 222.11 or 220.10, respectively. |

| Reverse-Phase HPLC | Chemical purity assessment | A single major peak, indicating >98% purity, is typically required for research and development applications. |

Enantiomeric Purity Determination

Causality: Enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[9][10]

Protocol: Chiral HPLC Analysis

-

Column: Use a column with a chiral stationary phase, such as one based on cyclodextrin, polysaccharide derivatives (e.g., Chiralpak series), or Pirkle-type phases.

-

Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column chemistry.

-

Sample Preparation: Dissolve a small amount of the synthesized Acetyl-D-Homophenylalanine in the mobile phase. Also prepare a standard of the racemic N-Acetyl-D,L-Homophenylalanine to confirm the peak identities.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers using the formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100.

-

System Validation: A successful resolution should yield an e.e. of >99% for the purified D-enantiomer.

Applications in Drug Development and Research

Acetyl-D-Homophenylalanine is not merely a chemical curiosity; it is a strategic building block with proven applications.

-

Peptide and Peptidomimetic Synthesis: Its primary use is as a component in peptide synthesis.[2][11] The N-acetyl group serves as a stable protecting group for the N-terminus. The D-configuration confers resistance to degradation by common proteases, which preferentially cleave L-amino acid peptide bonds, thus extending the in vivo half-life of peptide-based drugs.

-

Small Molecule Inhibitors: Derivatives of homophenylalanine are key components in various small molecule therapeutics. Notably, β-homophenylalanine derivatives have been designed as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[12] The extended side chain of homophenylalanine allows for unique interactions within the active site of target enzymes, potentially leading to improved potency and selectivity.[1]

-

Biochemical Probes: In fundamental research, it can be incorporated into synthetic peptides used as probes to study enzyme-substrate interactions, protein folding mechanisms, and signal transduction pathways.[2]

Conclusion

The chemoenzymatic synthesis of Acetyl-D-Homophenylalanine represents a classic and highly effective convergence of chemical synthesis and biocatalysis. This approach provides a reliable and scalable route to an enantiomerically pure, non-canonical amino acid that is of significant value to medicinal chemists and drug development professionals. Its unique structural features offer a means to overcome common challenges in drug design, such as poor metabolic stability and target selectivity. As the demand for more sophisticated and durable therapeutics continues to grow, the strategic application of building blocks like Acetyl-D-Homophenylalanine will undoubtedly play an increasingly vital role.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2802420, Acetyl-D-Homophenylalanine. PubChem. [Link]

-

Soriano-Maldonado, P., et al. (2015). Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... ResearchGate. [Link]

-

Wakayama, M., & Sakai, K. (2010). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). D-Homophenylalanine: A Key Pharmaceutical Intermediate in Drug Discovery. Inno Pharmchem. [Link]

- Google Patents. (1987). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.

-

Regla, I., et al. (2004). Enzymatic resolution of N-acetyl-homophenylalanine with mammalian kidney acetone powders. ResearchGate. [Link]

-

Zheng, R., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PMC - NIH. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. PubChem. [Link]

-

Chem-Impex. (n.d.). Acetyl-D-homophenylalanine. [Link]

- Google Patents. (1993). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. PubChem. [Link]

- Google Patents. (2000). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.

-

Xia, Y., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Publications. [Link]

-

Grembecka, J., et al. (2013). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. PMC - NIH. [Link]

-

Overby, L. R., & Ingersoll, A. W. (1952). The Resolution of Amino Acids. I. Phenylalanine and Valine. Journal of the American Chemical Society. [Link]

-

Denizli, A., et al. (2017). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

-

Wu, M., et al. (2011). Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase. Applied and Environmental Microbiology. [Link]

-

Al-Rimawi, F., & Kharoaf, M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

-

D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC - PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetyl-D-Homophenylalanine: Synthesis, Characterization, and Therapeutic Potential

Abstract: Non-proteinogenic amino acids and their derivatives represent a burgeoning field in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of Acetyl-D-Homophenylalanine, a modified non-proteinogenic amino acid. Although not extensively documented in existing literature, its synthesis and potential significance can be extrapolated from established principles of organic chemistry and pharmacology. This document serves as a foundational resource for researchers, outlining the rationale for its design, detailed methodologies for its synthesis and characterization, and a discussion of its prospective therapeutic applications.

Introduction and Scientific Rationale

Homophenylalanine, an amino acid with a side chain one methylene group longer than phenylalanine, is a key chiral building block for synthesizing various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors[1]. The D-enantiomer, D-Homophenylalanine (D-Hphe), is of particular interest as the incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, thereby enhancing bioavailability and therapeutic efficacy.

The modification of D-Hphe via N-acetylation to form Acetyl-D-Homophenylalanine is a strategic choice in drug design. N-acetylation is a common biochemical reaction that can profoundly alter the physicochemical properties of a molecule[2][3]. This modification offers several potential advantages:

-

Enhanced Stability: N-acetylation can protect peptides from degradation by aminopeptidases, increasing their in vivo half-life[4].

-

Increased Lipophilicity: The addition of an acetyl group neutralizes the positive charge of the α-amino group at physiological pH, which can increase the molecule's hydrophobicity and ability to cross cellular membranes[3][5].

-

Altered Biological Activity: Acetylation can modulate the interaction of the parent molecule with its biological target, potentially leading to improved potency or a novel mechanism of action. The process can essentially turn the parent amino acid into a prodrug, with the acetyl group being cleaved once inside the cell[6].

-

Improved Pharmacokinetics: Studies on other N-acetylated amino acids, such as N-acetylcysteine (NAC), have shown that this modification can lead to higher plasma concentrations and bioavailability compared to the parent compound[7].

Given these advantages, Acetyl-D-Homophenylalanine emerges as a compound of significant interest for the development of novel therapeutics, particularly in areas where sustained biological activity and improved cell permeability are desired.

Synthesis and Purification

The synthesis of Acetyl-D-Homophenylalanine can be achieved through a straightforward N-acylation of the parent amino acid, D-Homophenylalanine.

Synthesis of the Precursor: D-Homophenylalanine

D-Homophenylalanine (CAS 82795-51-5) is a commercially available compound[8][9]. However, for research purposes, it can also be synthesized. Enzymatic synthesis methods are often preferred for their high stereoselectivity, producing the D-enantiomer with high purity (>99% enantiomeric excess)[10]. One such method involves the reductive amination of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid, using an engineered D-amino acid dehydrogenase[10].

N-Acetylation of D-Homophenylalanine

The N-acetylation of D-Homophenylalanine is typically performed using acetic anhydride or acetyl chloride as the acylating agent under basic conditions, a classic reaction often referred to as Schotten-Baumann acetylation[11].

-

Dissolution: Dissolve D-Homophenylalanine (1 equivalent) in an aqueous solution (e.g., water or a mixture of water and a miscible organic solvent like tert-Butanol) containing a base such as sodium hydroxide or sodium acetate (1.1 to 1.5 equivalents)[12][13].

-

Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.0 to 1.1 equivalents) dropwise while vigorously stirring to maintain a basic pH[11]. The reaction is typically rapid, often completing within minutes to a few hours[14].

-

Quenching and Acidification: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the reaction mixture with a mineral acid like HCl to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the N-acetylated product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[12]. Further purification can be achieved by recrystallization or column chromatography.

graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions D_Hphe [label="D-Homophenylalanine\n(in basic solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2O [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acetyl-D-Homophenylalanine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Acetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions D_Hphe -> Intermediate [label="Nucleophilic Attack"]; Ac2O -> Intermediate; Intermediate -> Product [label="Collapse of Intermediate"]; Intermediate -> Byproduct [label="Leaving Group Departs"]; }

Figure 1: Simplified reaction mechanism for N-acetylation.Physicochemical Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Acetyl-D-Homophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons (CH₃) typically around δ 1.9-2.1 ppm. Other signals will correspond to the α-proton, the diastereotopic β- and γ-protons, and the aromatic protons of the phenyl ring[15][16][17].

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the acetyl group and the carboxylic acid, in addition to the carbons of the amino acid backbone and the phenyl ring[15].

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment)[15][16].

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Integrate the signals and assign the chemical shifts to the corresponding nuclei in the molecule's structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase (RP-HPLC) method is typically employed.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[18].

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is common for separating N-acyl amino acids[18][19].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210-220 nm, where the amide bond absorbs[18].

-

Quantification: Purity is determined by the relative peak area of the product compared to any impurities.

graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Synthesized Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; inject [label="Inject onto C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Gradient Elution\n(H₂O/ACN + TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="UV Detection\n(210-220 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Chromatogram\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purity Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> dissolve; dissolve -> inject; inject -> separate; separate -> detect; detect -> analyze; analyze -> end; }

Figure 2: General workflow for RP-HPLC purity analysis.Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected mass would correspond to the molecular formula C₁₂H₁₅NO₃.

Data Summary: Expected Physicochemical Properties

| Property | Expected Value/Observation | Analytical Method |

| Molecular Formula | C₁₂H₁₅NO₃ | MS |

| Molecular Weight | 221.25 g/mol | MS |

| ¹H NMR | Singlet ~2.0 ppm (acetyl CH₃) | NMR |

| Purity | >95% | HPLC |

| Appearance | White to off-white solid | Visual Inspection |

Prospective Significance and Therapeutic Applications

The unique properties conferred by N-acetylation suggest that Acetyl-D-Homophenylalanine could be a valuable building block or a standalone therapeutic agent.

As a Building Block for Peptidomimetics

Incorporating Acetyl-D-Homophenylalanine into peptide sequences could yield peptidomimetics with enhanced stability and cell permeability. This is particularly relevant for developing inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-4), where homophenylalanine derivatives have already shown promise[20][21]. The acetyl cap would prevent N-terminal degradation, a common issue with peptide-based drugs.

Potential as a Standalone Therapeutic Agent

N-acetylated amino acids themselves can possess therapeutic properties. For instance, N-acetyl-DL-leucine is used to treat vertigo and is being investigated for other neurological disorders[5]. The mechanism is thought to involve improved transport into the central nervous system via monocarboxylate transporters, followed by intracellular de-acetylation to release the active amino acid[6].

Similarly, Acetyl-D-Homophenylalanine could act as a prodrug, delivering D-Homophenylalanine more efficiently to target tissues. D-amino acids and their derivatives are being explored for a range of applications, from antibacterial agents to modulators of neurotransmission. Therefore, Acetyl-D-Homophenylalanine warrants investigation in models of:

-

Neurological Disorders: To assess its ability to cross the blood-brain barrier and modulate neuronal function.

-

Oncology: As a component of peptide-drug conjugates for targeted delivery of cytotoxic agents.

-

Metabolic Diseases: Building on the known role of homophenylalanine derivatives as DPP-4 inhibitors for the treatment of type 2 diabetes[21].

Conclusion and Future Directions

Acetyl-D-Homophenylalanine represents a logically designed, synthetically accessible molecule with considerable, albeit underexplored, therapeutic potential. This guide provides the foundational knowledge for its synthesis, purification, and characterization. The true significance of this compound will be unveiled through rigorous biological evaluation. Future research should focus on in vitro and in vivo studies to elucidate its pharmacokinetic profile, mechanism of action, and efficacy in relevant disease models. The exploration of such novel non-proteinogenic amino acid derivatives is a critical endeavor in the continuous search for more effective and stable therapeutic agents.

References

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubMed Central. (n.d.). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Retrieved from [Link]

-

BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

J-STAGE. (n.d.). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. II. Analyses of NMR Spectra of Amino Acids. Retrieved from [Link]

-

(n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

-

MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

-

Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

-

NIH. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Retrieved from [Link]

-

PubChem. (n.d.). D-Homophenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

(n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

-

NIH. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

-

PubMed. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-homophenylalanine. Retrieved from [Link]

-

NIH. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]

-

(n.d.). 1H and 12C NMR spectra of some amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Retrieved from [Link]

-

(n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-C. Retrieved from [Link]

-

BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. Retrieved from [Link]

-

MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

-

(n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. Retrieved from [Link]

-

NIH. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Retrieved from [Link]

-

(n.d.). Exploring D-Homophenylalanine: Properties, Applications, and Supplier Insights. Retrieved from [Link]

-

PubMed. (n.d.). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Retrieved from [Link]

Sources

- 1. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. mdpi.com [mdpi.com]

- 11. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. ias.ac.in [ias.ac.in]

- 14. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acetyl-D-Homophenylalanine: Supplier Qualification and Purity Assessment

Introduction

Acetyl-D-Homophenylalanine, chemically known as (2R)-2-acetamido-4-phenylbutanoic acid, is a non-proteinogenic amino acid derivative.[1] Its structure, featuring an additional methylene group in the side chain compared to its analog N-Acetyl-D-phenylalanine, imparts unique conformational properties. This makes it a valuable building block in peptide synthesis and drug development, where it can be used to design peptides and peptidomimetics with enhanced stability, modified receptor affinity, and improved pharmacokinetic profiles.[2]

The success of research and development activities hinges on the quality of starting materials. For a chiral molecule like Acetyl-D-Homophenylalanine, sourcing from a reliable supplier and rigorously verifying its purity are not mere procedural steps; they are foundational to ensuring experimental reproducibility, therapeutic efficacy, and safety. This guide provides a comprehensive framework for qualifying suppliers and establishing robust purity standards for Acetyl-D-Homophenylalanine, tailored for researchers, scientists, and drug development professionals.

Part 1: Supplier Qualification - A Framework for Sourcing High-Quality Material

The supplier landscape for specialized chemicals like Acetyl-D-Homophenylalanine ranges from large catalog distributors to specialized custom synthesis laboratories. Selecting the right partner requires a systematic evaluation of their technical capabilities and quality systems.

Key Supplier Qualification Criteria

-

Comprehensive Technical Documentation: A reputable supplier must provide a complete technical package. The cornerstone is the Certificate of Analysis (CofA) , which should be lot-specific and detail the results of all quality control tests. Beyond the CofA, request a Material Safety Data Sheet (MSDS) and, for advanced applications, a summary of the synthetic route to anticipate potential process-related impurities.

-

Demonstrable Analytical Expertise: The supplier should have in-house capabilities to perform the analyses listed on their CofA. This includes not only standard techniques like HPLC for purity assay but also specialized methods like chiral chromatography to confirm enantiomeric excess.

-

Quality Management System (QMS): For research applications, an ISO 9001 certification provides a baseline of quality assurance. For preclinical and clinical development, suppliers must adhere to Good Manufacturing Practice (GMP) standards.

-

Supply Chain Transparency and Consistency: The supplier should be able to ensure batch-to-batch consistency. This is a critical factor for long-term studies and drug development programs where reproducibility is paramount.

Supplier Qualification Workflow

The process of qualifying a supplier can be visualized as a multi-step workflow, ensuring that all critical aspects are evaluated before purchase and use.

Sources

An In-depth Technical Guide to Acetyl-D-homophenylalanine (CAS 63393-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-D-homophenylalanine, registered under CAS number 63393-59-9, is a non-canonical amino acid derivative of significant interest in modern medicinal chemistry and drug development. As a D-enantiomer with an extended hydrophobic side chain, it serves as a sophisticated building block for designing peptides and peptidomimetics with enhanced stability, bioavailability, and unique biological activities. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, with a focus on its role in developing novel therapeutics, including Angiotensin-Converting Enzyme (ACE) inhibitors and potential neuroprotective agents. By synthesizing chemical principles with practical applications, this document aims to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their discovery and development pipelines.

Core Molecular Identity and Physicochemical Properties

Acetyl-D-homophenylalanine is systematically known as (2R)-2-acetamido-4-phenylbutanoic acid. The presence of the D-amino acid configuration is a key structural feature, offering inherent resistance to enzymatic degradation by common proteases, which preferentially recognize L-amino acids[1][2][3]. The "homo" designation indicates an additional methylene group in the side chain compared to its parent amino acid, phenylalanine, extending the hydrophobic phenylbutyl group. This modification significantly influences its steric and hydrophobic profile, which is crucial for molecular recognition and binding interactions.

Table 1: Physicochemical and Computed Properties of Acetyl-D-homophenylalanine

| Property | Value | Source(s) |

| CAS Number | 63393-59-9 | [1][4][5] |

| Molecular Formula | C₁₂H₁₅NO₃ | [4][5] |

| Molecular Weight | 221.25 g/mol | [4][5] |

| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [5] |

| Synonyms | Ac-D-Hph-OH, Ac-D-HomoPhe-OH | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 174-179 °C | [4] |

| Purity | Typically >99% by HPLC | [4] |

| XLogP3 (Computed) | 1.5 | [5] |

| Storage Conditions | 0-8 °C, Keep dry | [4] |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~1.8-2.0 ppm), multiplets for the aliphatic side-chain protons (-CH₂-CH₂-), a multiplet for the alpha-proton (-CH-), a broad singlet for the amide proton (-NH-), and multiplets in the aromatic region (7.1-7.3 ppm) for the phenyl group protons. The carboxylic acid proton would appear as a very broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR: Key signals would be present for the acetyl methyl carbon, the aliphatic side-chain carbons, the alpha-carbon, the phenyl carbons, the acetyl carbonyl carbon, and the carboxylic acid carbonyl carbon.

Strategic Applications in Drug Design and Development

The unique structural attributes of Acetyl-D-homophenylalanine—its D-configuration and extended hydrophobic side chain—make it a valuable tool for addressing common challenges in peptide-based drug design.

Enhancing Peptide Stability and Bioavailability

A primary obstacle for peptide therapeutics is their rapid degradation by endogenous proteases and poor membrane permeability. The incorporation of D-amino acids, such as Acetyl-D-homophenylalanine, is a field-proven strategy to overcome this limitation[1][2][6].

-

Causality of Enhanced Stability: Proteolytic enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. The D-configuration at the alpha-carbon of an incorporated residue disrupts the required stereochemistry for enzyme recognition and binding, rendering the adjacent peptide bonds resistant to cleavage. This significantly increases the peptide's in vivo half-life[1][2].

-

Impact on Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids exhibit improved oral and systemic bioavailability[1]. The hydrophobic nature of the homophenylalanine side chain can also facilitate membrane transit, further enhancing cellular uptake[7][8].

Mechanism-Driven Applications

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-homophenylalanine is a known precursor in the synthesis of several ACE inhibitors (e.g., Enalapril, Ramipril). The efficacy of ACE inhibitors relies on their ability to bind to the active site of the enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II[9][[“]].

-

Structural Rationale for Inhibition: The active site of ACE contains hydrophobic pockets. The extended phenylbutyl side chain of a homophenylalanine residue can engage in more extensive hydrophobic interactions within these pockets compared to a standard phenylalanine residue[7][11][12][13]. This enhanced interaction can contribute to a higher binding affinity and more potent inhibition. While most clinically used ACE inhibitors are L-amino acid derivatives, the incorporation of a D-homophenylalanine analog could be explored to create inhibitors with longer duration of action due to increased proteolytic stability.

Diagram 1: Role of Hydrophobic Interactions in ACE Inhibition This diagram illustrates the conceptual binding of an inhibitor containing a homophenylalanine residue within the hydrophobic pocket of the ACE active site.

Caption: Conceptual binding of a homophenylalanine-containing inhibitor in the ACE active site.

Neuroprotective Agents for Neurological Disorders

Derivatives of phenylalanine have been investigated for their neuroprotective properties, often linked to the modulation of excitatory neurotransmission[14]. Over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key mechanism of neuronal damage (excitotoxicity) in ischemic stroke and other neurodegenerative conditions[15][16][17].

-

Hypothesized Mechanism of Action: Some phenylalanine derivatives act as antagonists at glutamate receptors, competitively blocking the binding of glutamate and preventing the excessive calcium influx that triggers cell death pathways[[“]][14][16]. The specific structure of Acetyl-D-homophenylalanine, with its bulky hydrophobic side chain, could confer potent antagonistic activity at these receptors. While direct evidence for this specific molecule is emerging, the rationale is based on established structure-activity relationships for this class of compounds[14]. The D-configuration would also ensure the agent's persistence in the central nervous system, a critical factor for therapeutic efficacy.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure Acetyl-D-homophenylalanine typically involves two key stages: the synthesis of the racemic N-acetyl-DL-homophenylalanine and subsequent chiral resolution to isolate the desired D-enantiomer.

Protocol 1: Synthesis of Racemic N-Acetyl-DL-homophenylalanine

This procedure is based on the standard N-acetylation of an amino acid using acetic anhydride. The starting material, DL-homophenylalanine, can be synthesized from precursors like 2-oxo-4-phenylbutanoic acid[18].

Methodology:

-

Dissolution: Dissolve DL-homophenylalanine in glacial acetic acid.

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically exothermic. Maintain the temperature within a controlled range (e.g., 60-120 °C) and stir for several hours.

-

Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Isolation: Upon completion, the product can often be isolated by evaporating the solvent under reduced pressure. The resulting N-acetyl-DL-homophenylalanine is obtained as a solid or melt and can often be used in the next step with high purity (>95%) without extensive aqueous workup[16].

Protocol 2: Enzymatic Chiral Resolution

Enzymatic resolution is a highly efficient and stereospecific method for separating enantiomers. It utilizes an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

Methodology:

-

Substrate Preparation: Prepare an aqueous solution of N-acetyl-DL-homophenylalanine and adjust the pH to the optimal range for the chosen aminoacylase (typically pH 7.0-7.5) using a base like sodium hydroxide[6].

-

Enzymatic Reaction: Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) to the solution. A metal cofactor, such as Co²⁺, may be required for optimal enzyme activity. Incubate the mixture at the optimal temperature (e.g., 37-50 °C) with gentle agitation for a duration determined by enzyme activity and substrate concentration.

-

Separation: After the reaction, the mixture will contain L-homophenylalanine and unreacted N-acetyl-D-homophenylalanine. The significant difference in solubility and charge between the free amino acid (L-form) and the acetylated amino acid (D-form) at a given pH allows for their separation.

-

Acidify the solution (e.g., with HCl to pH ~2-3). This will protonate the L-homophenylalanine and precipitate the less soluble N-acetyl-D-homophenylalanine.

-

-

Isolation and Purification:

-

Filter the mixture to collect the precipitated N-acetyl-D-homophenylalanine.

-

Wash the solid with cold water to remove residual L-homophenylalanine hydrochloride.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Diagram 2: Workflow for Synthesis and Resolution This diagram outlines the key steps from the racemic amino acid to the purified D-enantiomer.

Caption: General workflow for the synthesis and enzymatic resolution of Acetyl-D-homophenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Acetyl-D-homophenylalanine can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. Due to its non-natural structure, certain optimizations may be required.

Protocol 3: Manual Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding Acetyl-D-homophenylalanine (or any Fmoc-protected amino acid) to a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amide peptides)

-

Fmoc-D-homophenylalanine (N-terminally protected version for synthesis)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

Methodology:

-

Resin Swelling: Place the resin in a reaction vessel and swell with DMF for 30 minutes. Drain the solvent.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

-

Repeat with a second 15-minute treatment of 20% piperidine/DMF.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-homophenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: Steric hindrance from the bulky side chain may necessitate longer coupling times or the use of stronger coupling reagents.

-

-

Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative ninhydrin test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Safety and Handling

Acetyl-D-homophenylalanine should be handled by qualified individuals trained in laboratory procedures. Based on safety data for the parent compound D-homophenylalanine, the following precautions should be observed:

-

GHS Hazard Statements (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[19].

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

Acetyl-D-homophenylalanine is more than a simple amino acid derivative; it is an enabling tool for rational drug design. Its D-configuration provides a crucial defense against proteolysis, while its extended hydrophobic side chain offers opportunities for enhanced binding affinity and specific molecular interactions. These properties are particularly valuable in the development of next-generation peptide-based therapeutics for challenging targets in cardiovascular disease and neurology. The synthetic and purification methodologies, though requiring careful execution of chiral resolution, are well-established and accessible. As the demand for more stable and potent peptide drugs continues to grow, the strategic incorporation of specialized building blocks like Acetyl-D-homophenylalanine will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical science.

References

-

INDOFINE Chemical Company, Inc. ACETYL-D-HOMOPHENYLALANINE | 63393-59-9.

-

LifeTein. Should My Peptides Have D-Amino Acids?. (2024-10-18).

-

Paliwal, S. et al. Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. PubMed, (2021-01-19).

-

ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF. (2025-08-07).

-

Let's Talk Academy. How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. (2025-06-12).

-

ChemicalBook. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum.

-

PubChem, National Institutes of Health. Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420.

-

Acharya, K. R. et al. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. PMC, (2024-08-28).

-

Corradi, V. et al. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat. The FEBS Journal, (2022-06-16).

-

Jiang, J. et al. (a) Schematic illustration of the elongated hydrophobic side-chains leading to formation of polypeptide helixes with unprecedented stability. ResearchGate.

-

Zielenkiewicz, P. et al. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. MDPI, (2022-01-27).

-

Farjadian, F. et al. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. Journal of Cellular and Molecular Medicine.

-

CNKI. Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (2025-08-06).

-

Wikipedia. Amino acid.

-

Song, J. H. et al. Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed, (2007-03-01).

-

ResearchGate. Efficient Production of L‐Homophenylalanine by Enzymatic‐Chemical Cascade Catalysis | Request PDF.

-

Consensus. Neuroprotective compounds against glutamate-induced neurotoxicity.

-

Goldberg, M. P. et al. Neuroprotective effects of glutamate antagonists and extracellular acidity. PubMed, (1993-06-04).

-

PubChem, National Institutes of Health. D-Homophenylalanine | C10H13NO2 | CID 6950302.

-

Frontiers. A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum [chemicalbook.com]

- 4. ACETYL-D-HOMOPHENYLALANINE | 63393-59-9 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acetyl-D-Homophenylalanine in medicinal chemistry

An In-Depth Technical Guide to Acetyl-D-Homophenylalanine in Medicinal Chemistry

Abstract

Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern drug discovery, offering pathways to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and bioavailability.[1][2][3] Acetyl-D-Homophenylalanine, a synthetically derived NPAA, has emerged as a valuable building block for medicinal chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and strategic applications. We delve into the rationale behind its use, detailing how its unique structural features—specifically the D-chiral center, the N-terminal acetyl cap, and the extended phenylbutyl side chain—contribute to enhanced proteolytic resistance, conformational control, and improved pharmacokinetic profiles of parent molecules.[4] This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, characterization data, and insights into its role in designing novel therapeutics, particularly for neurological disorders and peptide-based drugs.[4][5]

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability.[1][2] Medicinal chemistry campaigns frequently turn to unnatural amino acids (UAAs) or non-proteinogenic amino acids (NPAAs) to mitigate these issues.[6][7] These custom building blocks introduce structural modifications that are not recognized by native enzymes, thereby enhancing the stability and drug-like properties of the resulting peptidomimetics.[1][6]

Acetyl-D-Homophenylalanine ((R)-2-acetamido-4-phenylbutanoic acid) is a prime example of such a strategically designed UAA. It is a derivative of D-Homophenylalanine, which extends the side chain of phenylalanine by a single methylene group. The incorporation of this molecule into a peptide or small molecule drug candidate leverages three key features:

-

The D-Configuration: The use of a D-amino acid instead of the natural L-enantiomer sterically hinders recognition by most endogenous proteases, significantly increasing the in-vivo half-life of the peptide.[4]

-

The N-Acetyl Group: Acetylation of the N-terminus "caps" the amino acid, removing the free amine. This modification not only prevents degradation by aminopeptidases but also increases lipophilicity, which can influence membrane permeability and binding interactions.[8]

-

The Homophenylalanine Side Chain: The extended phenylbutyl side chain provides unique conformational constraints and can alter binding affinities with target receptors compared to the natural phenylalanine side chain.[4]

This guide offers a detailed exploration of Acetyl-D-Homophenylalanine, from its fundamental properties to its practical application in drug design.

Physicochemical and Structural Properties

Understanding the fundamental properties of Acetyl-D-Homophenylalanine is critical for its effective use in synthesis and drug design.

Chemical Structure

The structure combines a D-amino acid backbone with an acetylated amine and a 4-phenylbutyl side chain.

Caption: Chemical structure of Acetyl-D-Homophenylalanine.

Core Physicochemical Data

The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 63393-59-9 | [9][10][11][12][13] |

| Molecular Formula | C₁₂H₁₅NO₃ | [9][10][11][12][13] |

| Molecular Weight | 221.25 g/mol | [9][10][11][12] |

| Appearance | White crystalline solid | [9][12] |

| Melting Point | 174-179 °C | [9][13] |

| Purity | ≥ 99% (by HPLC) | [9][13] |

| Optical Rotation | [a]D20 = -19 ± 2º (c=1 in MeOH) | [9] |

| IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid | [10] |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of Acetyl-D-Homophenylalanine are paramount for its application in medicinal chemistry, ensuring purity and correct stereochemistry.

Synthetic Workflow: N-Acetylation of D-Homophenylalanine

The most direct method for preparing Acetyl-D-Homophenylalanine is the N-acetylation of the parent amino acid, D-Homophenylalanine. This is typically achieved using an acylating agent like acetic anhydride under basic conditions.[14]

Caption: General workflow for the synthesis of Acetyl-D-Homophenylalanine.

Detailed Experimental Protocol

Materials:

-

D-Homophenylalanine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrochloric Acid (HCl), 1M solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction (optional)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, water)

Procedure:

-

Dissolution: Dissolve D-Homophenylalanine (1.0 eq) in 1M NaOH solution in a round-bottom flask, using enough solvent to fully dissolve the amino acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cold solution over 15-20 minutes. Use a dropping funnel for controlled addition.

-

pH Control: Monitor the pH of the reaction. Maintain a pH between 8 and 10 by concurrently adding 1M NaOH solution as needed to neutralize the acetic acid formed during the reaction.[15]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

-

Precipitation: Cool the mixture again in an ice bath and slowly acidify by adding 1M HCl until the pH reaches approximately 2. A white precipitate of Acetyl-D-Homophenylalanine should form.

-

Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with several portions of cold deionized water to remove inorganic salts.

-

Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. Dry the final crystals in a vacuum oven.

Analytical Characterization

Rigorous analysis is required to confirm the identity, purity, and stereochemistry of the synthesized product.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), aliphatic protons of the side chain, aromatic protons of the phenyl ring, and the alpha-proton. The integration of these signals should match the expected number of protons. |

| ¹³C NMR | Peaks for the acetyl carbonyl (~170-175 ppm), carboxylic acid carbonyl (~175-180 ppm), carbons of the phenyl ring, and aliphatic carbons of the backbone and side chain. |

| FT-IR (ATR) | Characteristic peaks for the amide C=O stretch (~1640 cm⁻¹), N-H bend (~1540 cm⁻¹), carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), and C=O stretch (~1700 cm⁻¹).[15] |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the expected mass [M-H]⁻ or [M+H]⁺ (e.g., m/z 220.1 or 222.1).[15] |

| Chiral HPLC | Analysis using a chiral column should show a single peak, confirming high enantiomeric purity. Comparison with a racemic standard would be ideal. |

| Melting Point | The measured melting point should be sharp and match the literature value (174-179 °C).[9][13] |

Core Applications and Rationale in Medicinal Chemistry

The utility of Acetyl-D-Homophenylalanine stems from its ability to predictably modify the properties of a lead compound.

Caption: Logic diagram of how structural features impact medicinal chemistry applications.

Enhancing Metabolic Stability

The primary application is to increase the metabolic stability of peptide-based drugs.[4] The D-configuration prevents cleavage by common proteases, and the N-acetyl group protects against degradation from the N-terminus. This dual protection can dramatically increase the half-life of a therapeutic peptide in plasma.[6]

Peptide Synthesis and Drug Design

Acetyl-D-Homophenylalanine is a versatile building block for solid-phase or solution-phase peptide synthesis.[9] It is used to:

-

Create Conformational Constraints: The bulky and conformationally distinct side chain can lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a target receptor.[4]

-

Modulate Pharmacokinetics: The overall increase in lipophilicity from the acetyl group and the extended side chain can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

-

Neurological Drug Development: Due to its structural similarity to amino acid neurotransmitter precursors, it is explored in the design of drugs targeting neurological disorders.[4][5] While its direct precursor, L-Homophenylalanine, is a known intermediate for ACE inhibitors like enalapril, the acetylated D-form is used to build novel peptidomimetics with improved stability for various targets.[4][16]

Structure-Activity Relationship (SAR) Studies

In drug discovery, SAR studies are crucial for optimizing lead compounds. Acetyl-D-Homophenylalanine serves as a valuable probe. By systematically replacing a natural amino acid (like L-Phenylalanine) with Acetyl-D-Homophenylalanine, researchers can dissect the importance of:

-

Chirality: Comparing the activity of analogs containing the D- vs. L-amino acid.

-

Side Chain Length: Comparing the homophenylalanine analog to a phenylalanine analog (e.g., Acetyl-D-Phenylalanine) reveals the impact of the extra methylene group on binding affinity.[4][17]

-

N-Terminal Modification: Comparing the acetylated version to a free-amine version clarifies the role of the N-terminus in binding and stability.

Conclusion and Future Perspectives

Acetyl-D-Homophenylalanine is more than just a modified amino acid; it is a strategic tool for rational drug design. Its predictable contributions to proteolytic stability, conformational rigidity, and pharmacokinetic modulation make it a powerful asset in overcoming the challenges associated with peptide and peptidomimetic therapeutics.[1][4] As synthetic methodologies advance, the applications for this and other UAAs will continue to expand. Future research may focus on its incorporation into more complex scaffolds, such as macrocyclic peptides or antibody-drug conjugates, to address increasingly challenging biological targets. The continued exploration of such building blocks is essential for the progression of modern medicinal chemistry and the development of next-generation therapeutics.

References

-

Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Retrieved from [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1984-2010. Retrieved from [Link]

-

Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]

-

Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Acetyl-D-homophenylalanine | 63393-59-9. Retrieved from [Link]

-

IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

-

AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

- Google Patents. (1978). US4126628A - Acylation of amino acids.

-

National Center for Biotechnology Information. (n.d.). Acetyl-D-Homophenylalanine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2008). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from [Link]

- Google Patents. (1993). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.

-

Olczak, J., et al. (2017). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 22(12), 2136. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

Lange, J., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14(16), 11211-11221. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). ACETYL-D-HOMOPHENYLALANINE | 63393-59-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-Homophenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(23), 8206. Retrieved from [Link]

-

Gauthier, A., et al. (2006). Pharmacology of acetylcholinesterase inhibitors and N-methyl-D-aspartate receptors for combination therapy in the treatment of Alzheimer's disease. Journal of Clinical Pharmacology, 46(7 Suppl 1), 8S-16S. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-N-Acetylphenylalanine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-D-Homophenylalanine (63393-59-9) for sale [vulcanchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ionsource.com [ionsource.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Acetyl-D-Homophenylalanine | C12H15NO3 | CID 2802420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. ACETYL-D-HOMOPHENYLALANINE | 63393-59-9 | INDOFINE Chemical Company [indofinechemical.com]

- 14. aklectures.com [aklectures.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Page loading... [guidechem.com]

- 17. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Protection of Acetyl-D-Homophenylalanine for Advanced Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the carboxylic acid moiety of Acetyl-D-Homophenylalanine (Ac-D-Hphe-OH). As a valuable building block in peptide synthesis and drug development, the selective protection of its C-terminus is critical for subsequent chemical transformations.[1][2] This document details the rationale, selection, and application of common carboxyl-protecting groups, including Methyl (Me), Benzyl (Bn), and tert-Butyl (tBu) esters. Detailed, field-proven protocols for both the introduction and cleavage of these groups are provided, emphasizing reaction causality and strategic selection. Furthermore, this note discusses the broader context of orthogonal protection schemes, which are fundamental to the multi-step synthesis of complex peptides incorporating non-proteinogenic amino acids like D-homophenylalanine.[3][4]

Introduction: The Synthetic Challenge

Acetyl-D-Homophenylalanine is a derivative of the unnatural amino acid D-homophenylalanine, featuring an N-terminal acetyl group. This N-acetylation renders the amino group inert to standard peptide coupling conditions, making the molecule a useful building block for introducing a specific N-terminal cap or modifying peptide structures.[1][2] The primary challenge for researchers is to selectively activate or modify other parts of the molecule, which necessitates the temporary masking of the C-terminal carboxylic acid to prevent undesired side reactions.[5][6]

The choice of a carboxyl-protecting group is dictated by the overall synthetic strategy. An ideal protecting group must be:

-

Easy to introduce in high yield without causing racemization.

-

Stable to the reaction conditions planned for subsequent steps.

-

Removable in high yield under conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[4][7]

This guide focuses on the three most prevalent ester protecting groups that fulfill these criteria to varying degrees, allowing for tailored synthetic routes.

Analysis of Functional Groups in Acetyl-D-Homophenylalanine

To devise a robust protection strategy, a clear understanding of the molecule's reactive sites is essential.

-

N-Acetyl Group: A stable amide bond that protects the α-amino group. It is generally robust and not cleaved under the conditions used to remove common carboxyl protecting groups.

-

Carboxylic Acid: The primary site for protection. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, including peptide couplings and organometallic additions.

-

Aromatic Ring: Generally unreactive under standard peptide synthesis conditions but can be susceptible to modification under harsh acidic or reductive conditions (e.g., strong hydrogenation).

Carboxylic Acid Protection Strategies & Protocols

The conversion of the carboxylic acid to an ester is the most common and effective protection strategy.[5] Below are detailed protocols for the introduction and removal of Methyl, Benzyl, and tert-Butyl esters.

Methyl (Me) Ester Protection

Methyl esters are simple to prepare but their removal requires saponification (basic hydrolysis), which can sometimes lead to side reactions or racemization, particularly with sensitive substrates.[8]

Protocol 3.1.1: Protection (Esterification)

-

Rationale: This Fischer-type esterification uses an excess of methanol under acidic conditions to drive the equilibrium towards the ester product. Trimethylchlorosilane (TMSCl) is a convenient reagent that generates HCl in situ.[9]

-

Reagents:

-

Acetyl-D-Homophenylalanine (1.0 eq)

-

Anhydrous Methanol (MeOH, ~0.2 M solution)

-

Trimethylchlorosilane (TMSCl, 2.0-3.0 eq)

-

-

Procedure:

-

Suspend Ac-D-Hphe-OH in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-